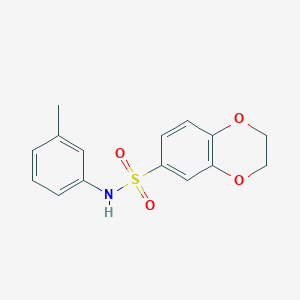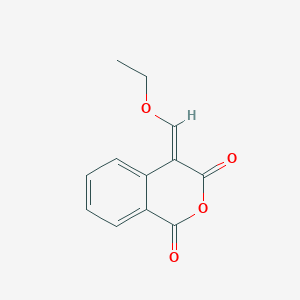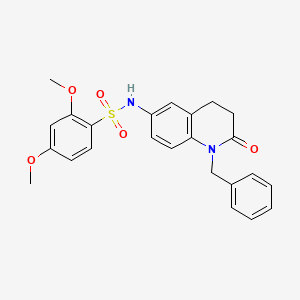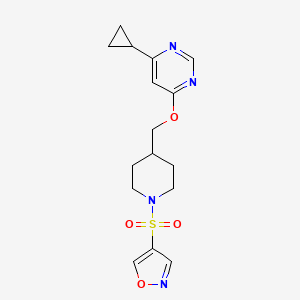
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A compound’s description often includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (such as color and state of matter at room temperature) and any notable chemical or physical properties .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This often involves reacting specific reagents under controlled conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .作用机制
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by selectively inhibiting certain enzymes and receptors, including carbonic anhydrase and adenosine receptors. This inhibition leads to a variety of biochemical and physiological effects, including the inhibition of cell growth and the protection of neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the protection of neurons from oxidative stress and apoptosis, and the modulation of neurotransmitter release. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
实验室实验的优点和局限性
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for use in lab experiments, including its high yield and purity, its selective inhibition of certain enzymes and receptors, and its ability to modulate neurotransmitter release. However, there are also limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including the investigation of its potential use in the treatment of cancer and neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its potential as a tool for investigating various biochemical and physiological processes. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, this compound is a valuable tool for investigating various biochemical and physiological processes. Its unique properties make it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and to determine its safety and efficacy for use in humans.
合成方法
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized through a multistep process that involves the condensation of 3-methylphenylamine and 1,2-benzenediol, followed by sulfonation and cyclization. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学研究应用
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in various scientific research studies due to its ability to selectively inhibit certain enzymes and receptors. It has been found to be particularly useful in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been used in the study of neurodegenerative diseases, as it has been found to protect neurons from oxidative stress and apoptosis.
安全和危害
属性
IUPAC Name |
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-12(9-11)16-21(17,18)13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRHXNQGAUTBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(7-Chlorothieno[3,2-b]pyridin-2-yl)methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)
![N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2925565.png)

![N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2925568.png)
![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)
![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2925575.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)

![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)
![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)